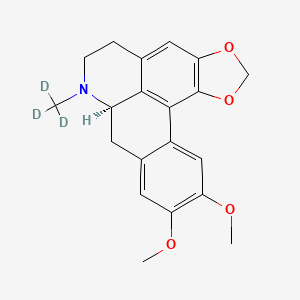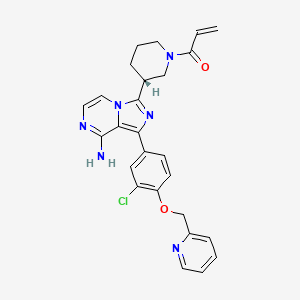
Dhfr-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-2 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibitors of DHFR are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Méthodes De Préparation
The synthesis of Dhfr-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of a starting material that undergoes a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Des Réactions Chimiques
Dhfr-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dhfr-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methods.
Biology: Employed in research on cell metabolism and the role of folate in cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, bacterial infections, and parasitic diseases.
Industry: Utilized in the development of new drugs and in the production of fine chemicals
Mécanisme D'action
Dhfr-IN-2 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotides and amino acids necessary for DNA synthesis and cell proliferation. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of purines and pyrimidines .
Comparaison Avec Des Composés Similaires
Dhfr-IN-2 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds inhibit DHFR, this compound may have unique properties, such as higher selectivity or potency, which make it a valuable tool in research and therapy. Similar compounds include:
Methotrexate: A well-known anticancer agent that inhibits DHFR.
Trimethoprim: An antibacterial agent used in combination with sulfonamides.
Pyrimethamine: An antimalarial drug that targets DHFR in protozoal parasites
Propriétés
Numéro CAS |
331942-46-2 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-(anilinomethyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17) |
Clé InChI |
OYVGWXUICDQOKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



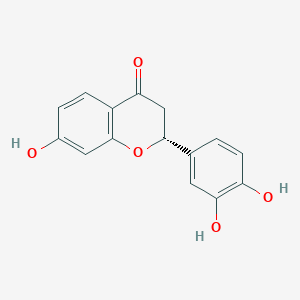
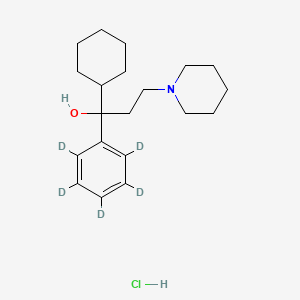
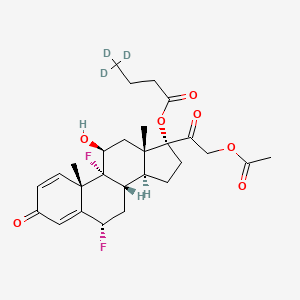
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)


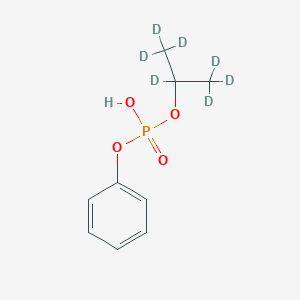
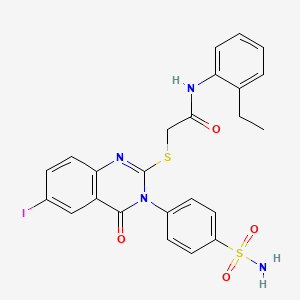
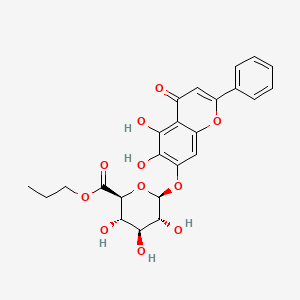
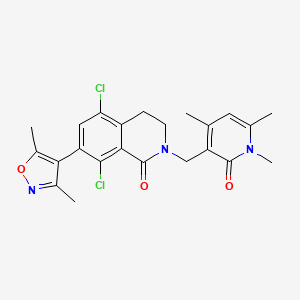
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
